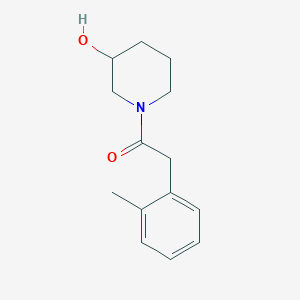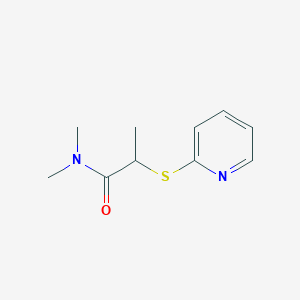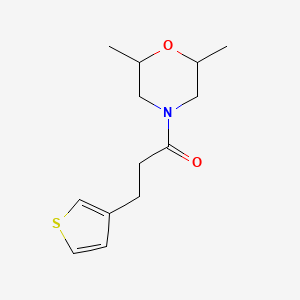
1-(3-Hydroxypiperidin-1-yl)-2-(2-methylphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Hydroxypiperidin-1-yl)-2-(2-methylphenyl)ethanone, also known as HPE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. HPE belongs to the class of compounds known as ketones and is synthesized through a multistep process.
Wirkmechanismus
The exact mechanism of action of 1-(3-Hydroxypiperidin-1-yl)-2-(2-methylphenyl)ethanone is not fully understood, but studies suggest that it may act on the opioid receptors in the brain. This may result in the activation of the reward pathway, which could explain its potential as an analgesic and anti-addiction agent.
Biochemical and Physiological Effects:
Studies have shown that 1-(3-Hydroxypiperidin-1-yl)-2-(2-methylphenyl)ethanone has a number of biochemical and physiological effects, including analgesia, anti-inflammatory activity, and anti-addiction effects. It has also been shown to have antidepressant effects, although the exact mechanism of action is not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(3-Hydroxypiperidin-1-yl)-2-(2-methylphenyl)ethanone is its potential as an analgesic and anti-addiction agent, which could have significant clinical applications. However, there are also limitations to its use in lab experiments, including its potential for toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are a number of future directions for research on 1-(3-Hydroxypiperidin-1-yl)-2-(2-methylphenyl)ethanone, including further studies on its mechanism of action, potential clinical applications, and the development of more efficient synthesis methods. Other potential areas of research include its use as an anti-inflammatory agent and its potential in treating other neurological disorders such as Parkinson's disease and Alzheimer's disease.
Conclusion:
In conclusion, 1-(3-Hydroxypiperidin-1-yl)-2-(2-methylphenyl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. Its potential as an analgesic, anti-inflammatory agent, and anti-addiction agent make it a promising candidate for further research. However, further studies are needed to fully understand its mechanism of action and potential clinical applications.
Synthesemethoden
1-(3-Hydroxypiperidin-1-yl)-2-(2-methylphenyl)ethanone is synthesized through a multistep process that involves the reaction of 3-hydroxypiperidine with 2-methylphenylacetic acid. The reaction is catalyzed by a base such as sodium hydroxide, and the resulting product is then purified through recrystallization. The final product is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone.
Wissenschaftliche Forschungsanwendungen
1-(3-Hydroxypiperidin-1-yl)-2-(2-methylphenyl)ethanone has been the subject of numerous scientific studies due to its potential applications in drug discovery and development. One of the main areas of research has been its potential as an analgesic, with studies indicating that 1-(3-Hydroxypiperidin-1-yl)-2-(2-methylphenyl)ethanone may have a similar mechanism of action to opioids. Other areas of research include its potential as an anti-inflammatory agent, as well as its potential in treating addiction and depression.
Eigenschaften
IUPAC Name |
1-(3-hydroxypiperidin-1-yl)-2-(2-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-11-5-2-3-6-12(11)9-14(17)15-8-4-7-13(16)10-15/h2-3,5-6,13,16H,4,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHNOKBUYVXDRAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)N2CCCC(C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Hydroxypiperidin-1-yl)-2-(2-methylphenyl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Chlorophenyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone](/img/structure/B7514987.png)
![3-[(5-Chlorothiophen-2-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7515002.png)
![[3-(Hydroxymethyl)piperidin-1-yl]-(3-methoxynaphthalen-2-yl)methanone](/img/structure/B7515011.png)
![3-[(2,5-Dimethylphenyl)methyl]-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7515015.png)





![N-(6-methylpyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7515057.png)



